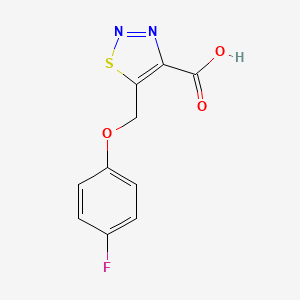

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

Description

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxylic acid group at position 4 and a (4-fluorophenoxy)methyl moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

Molecular Formula |

C10H7FN2O3S |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

5-[(4-fluorophenoxy)methyl]thiadiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7FN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |

InChI Key |

DMXXRLGNXLKXBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Bromoalkylation and Substitution

-

Bromomethylation : Introduce a bromomethyl group at position 5 using formaldehyde and HBr.

-

Nucleophilic Displacement : React bromomethyl intermediate with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF).

Example Workflow :

Mitsunobu Reaction

For direct attachment of phenoxy groups, the Mitsunobu reaction can be employed:

-

Phenol Activation : React 4-fluorophenol with DIAD and PPh₃ to form a phosphonium intermediate.

-

Coupling : Attach to a hydroxymethyl thiadiazole derivative.

Key Reagents :

-

DIAD : Diisopropyl azodicarboxylate

-

PPh₃ : Triphenylphosphine

-

Solvent : THF or DMF

Derivatization to Target Compound

Final steps involve esterification or amide coupling , though the carboxylic acid group may remain unmodified.

Esterification (Optional)

For ester intermediates:

Table 2: Esterification and Hydrolysis Data

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | SOCl₂, CH₃OH, reflux | 2–3 h | ~85% |

| Hydrolysis | NaOH (10%), H₂O, reflux | 1 h | 93% |

Alternative Routes: Cross-Coupling Reactions

Suzuki-Miyaura Coupling

For aryl-substituted derivatives:

-

Borylation : Introduce boronic acid groups at position 5.

-

Palladium Catalysis : Couple with 4-fluorophenyl boronic acid.

Example Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : DME/H₂O

Challenges and Optimization Strategies

-

Regioselectivity : Position 5 substitution requires careful control of directing groups.

-

Yield Enhancement : Use anhydrous conditions to minimize side reactions during Mitsunobu or Suzuki couplings.

Table 3: Comparative Yield Data for Key Steps

| Step | Method | Yield | Challenges |

|---|---|---|---|

| Bromomethylation | HCHO/HBr | 60–70% | Over-alkylation |

| Mitsunobu Coupling | DIAD/PPh₃ | 50–65% | Sensitivity to moisture |

| Suzuki Coupling | Pd(PPh₃)₄ | 70–80% | Cost of catalysts |

Analytical Characterization

-

NMR : Distinguish between 1,2,3-thiadiazole protons (δ 7.0–8.5 ppm) and 4-fluorophenoxy signals (δ 6.5–7.2 ppm).

-

HRMS : Confirm molecular formula (C₁₂H₉FNO₃S).

The synthesis of 5-((4-fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid hinges on core thiadiazole synthesis and phenoxy group introduction . While direct methods are inferred from analogous reactions, experimental validation is critical. Ester hydrolysis and Mitsunobu coupling provide viable pathways, though optimization may be required for scalability.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form methyl or ethyl esters .

-

Amidation : Forms carboxamide derivatives via activation with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with primary or secondary amines .

Example Reaction Table

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, forming 5-((4-fluorophenoxy)methyl)-1,2,3-thiadiazole :

Key Observations

-

Decarboxylation proceeds efficiently at 150–200°C or in alkaline aqueous solutions.

Substitution Reactions

The thiadiazole ring participates in electrophilic substitutions, particularly at the methyl or phenoxy positions:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) or Cl₂ to introduce halogens at the methyl group .

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups on the fluorophenyl ring.

Example Reaction Table

Oxidation and Reduction

-

Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂ or m-CPBA:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative, though this may compromise ring stability.

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields a thiourea derivative .

-

Basic Hydrolysis : NaOH/EtOH generates a thiol intermediate, which can be trapped with alkylating agents .

Biological Activity and Derivatives

Derivatives of this compound exhibit notable bioactivity:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 254.24 g/mol. It features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with a carboxylic acid functional group that enhances its solubility and reactivity. The presence of the fluorophenoxy group is crucial as it may enhance the compound's biological activity and solubility properties, making it particularly interesting for medicinal applications.

Medicinal Chemistry Applications

Antimicrobial Activity:

Preliminary studies indicate that thiadiazole derivatives often exhibit antimicrobial properties. 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The fluorophenoxy group may improve the compound's interaction with biological targets, enhancing its efficacy as an antimicrobial agent.

Anticancer Potential:

Research into thiadiazole derivatives has highlighted their potential as anticancer agents. Compounds similar to 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid have demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that related thiadiazole compounds can decrease viability in human breast cancer (T47D), colon cancer (HT-29), and lung carcinoma (A549) cells . The specific modifications in the thiadiazole structure can significantly influence their anticancer activity.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Anticancer Studies: A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and tested for antitumor activity against various cancer cell lines. It was found that specific substitutions significantly increased their cytotoxicity .

- Antimicrobial Research: Thiadiazole derivatives have been screened for their antibacterial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated low minimum inhibitory concentrations (MIC), indicating strong potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and the thiadiazole ring contribute to its binding affinity and specificity towards certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Key Observations :

- Lipophilicity: The chlorophenylsulfanyl analog (LogP = 3.0) is more lipophilic than the fluorophenoxymethyl derivative (LogP = 2.1), likely due to the sulfur atom’s polarizability and chlorine’s hydrophobic nature.

- Acidity: All compounds exhibit low pKa values (~1.5–2.3), consistent with carboxylic acid functionality. The fluorophenoxy derivative’s acidity (pKa ~2.0) may enhance solubility in physiological environments .

- Thermal Stability : The chlorophenylsulfanyl analog has a higher melting point (189–190°C) compared to the phenyl-substituted compound (341–345°C), suggesting stronger intermolecular interactions in the latter .

Key Insights :

- The fluorophenoxy group’s electronegativity may enhance binding to enzymatic targets (e.g., kinases) compared to non-fluorinated analogs.

- Thiadiazoles with sulfanyl substituents (e.g., chlorophenylsulfanyl) show broader antimicrobial activity, possibly due to improved membrane permeability .

Structural and Crystallographic Comparisons

- Planarity : Thiadiazole rings in all analogs are planar, but substituents influence packing. For example, the chlorophenylsulfanyl analog exhibits stronger π-π stacking due to the sulfur atom’s polarizability .

- Hydrogen Bonding : The carboxylic acid group in the target compound facilitates hydrogen bonding with biological targets, a feature shared with the triazole derivative .

Biological Activity

5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a synthetic compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, reviewing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid can be represented as follows:

- Molecular Formula : C11H10F N3O2S

- Molecular Weight : 253.28 g/mol

- IUPAC Name : 5-((4-fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied. The following sections summarize the key findings related to the specific compound .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Testing : In vitro studies have shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influence the anticancer activity .

- Case Study : A derivative similar to 5-((4-Fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid was tested against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The results demonstrated IC50 values ranging from 0.28 µg/mL to 0.52 µg/mL, indicating strong cytotoxic activity against these cancer types .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : A study reported that certain thiadiazole derivatives exhibited MIC values as low as 1.95 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

- Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Summary of Research Findings

| Activity | Cell Line/Organism | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | A549 (lung carcinoma) | 0.28 - 0.52 µg/mL | |

| Antimicrobial | Staphylococcus aureus | MIC = 1.95 µg/mL | |

| Antimicrobial | E. coli | MIC = 15.62 µg/mL |

Mechanistic Insights

The mechanism by which thiadiazoles exert their biological effects is an area of active research:

- Apoptosis Induction : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

- Inflammatory Pathways : Thiadiazoles may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and oxidative stress markers .

Q & A

Basic: What are the common synthetic strategies for preparing 5-((4-fluorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid?

Answer:

The synthesis typically involves cyclization and functionalization steps. A plausible route includes:

Condensation : Reacting 4-fluorophenol derivatives with a thiadiazole precursor (e.g., thiosemicarbazide) under acidic conditions to form the thiadiazole core.

Methylation : Introducing the phenoxymethyl group via nucleophilic substitution or Mitsunobu reaction.

Carboxylation : Oxidizing the 4-position of the thiadiazole to a carboxylic acid using agents like KMnO₄ or RuO₄ under controlled pH .

Key Considerations : Monitor reaction intermediates via TLC or HPLC. Use anhydrous conditions for methylation to avoid hydrolysis.

Basic: How can researchers address solubility challenges during in vitro assays for this compound?

Answer:

The compound’s low aqueous solubility (common in fluorinated heterocycles) can be mitigated by:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance dispersion without cytotoxicity .

- Derivatization : Prepare methyl or ethyl esters as prodrugs for improved solubility, followed by enzymatic hydrolysis in biological systems .

Validation : Confirm solubility via dynamic light scattering (DLS) and ensure solvent compatibility with assay reagents.

Advanced: What structural features influence the compound’s enzyme inhibition selectivity?

Answer:

The selectivity arises from:

- Electron-Withdrawing Groups : The 4-fluorophenoxy moiety enhances binding to hydrophobic pockets in target enzymes (e.g., kinases or hydrolases).

- Thiadiazole Core : The sulfur and nitrogen atoms participate in hydrogen bonding with catalytic residues, as shown in crystallographic studies of analogous compounds .

Methodology : - Perform molecular docking using software like AutoDock Vina with enzyme structures (PDB).

- Validate with competitive inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:

Contradictions may arise from:

- Purity Variability : Confirm compound purity (>95%) via HPLC-MS and NMR. Impurities like unreacted precursors can skew results .

- Assay Conditions : Standardize buffer pH, ionic strength, and temperature. For example, thiadiazole stability varies in acidic vs. neutral conditions .

Resolution : - Replicate experiments using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Cross-validate with structurally related analogs to isolate functional group contributions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for halogenated waste.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes. Consult SDS for compound-specific hazards .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

Systematic modifications include:

- Phenoxy Substituents : Replace 4-fluoro with chloro or trifluoromethyl groups to modulate lipophilicity (logP) and target engagement .

- Thiadiazole Modifications : Introduce methyl or amino groups at the 5-position to enhance metabolic stability.

Experimental Workflow :

Synthesize derivatives via parallel chemistry.

Screen against target enzymes and off-target panels.

Use QSAR models to predict ADMET properties .

Advanced: What crystallographic techniques are used to resolve the compound’s binding mode?

Answer:

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) at 1.5–2.0 Å resolution.

- Electron Density Maps : Analyze interactions like π-π stacking with fluorophenyl groups or hydrogen bonds with the carboxylic acid.

Case Study : A related thiadiazole-carboxylic acid derivative showed binding to ATP pockets in kinase targets via similar methods .

Basic: How to validate the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24h; analyze degradation via LC-MS.

- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and quantify parent compound .

Outcome : Instability >20% degradation suggests prodrug derivatization is needed.

Advanced: What computational tools predict interactions with cytochrome P450 enzymes?

Answer:

- Docking Simulations : Use Schrödinger’s Glide or MOE to assess binding to CYP3A4/2D6.

- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies potential oxidation sites (e.g., thiadiazole sulfur).

Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: What analytical methods confirm the compound’s identity and purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.